molecular formula C7H7N3 B12999016 2-(5-Methylpyrimidin-2-yl)acetonitrile

2-(5-Methylpyrimidin-2-yl)acetonitrile

Cat. No.: B12999016
M. Wt: 133.15 g/mol
InChI Key: JKAIXVXSUVJHTF-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrimidin-2-yl)acetonitrile typically involves the reaction of 5-methylpyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrimidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylpyrimidin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxypyridin-2-yl)acetonitrile
  • 2-(5-Methylpyridin-2-yl)acetonitrile
  • 2-(5-Methylthiazol-2-yl)acetonitrile

Uniqueness

2-(5-Methylpyrimidin-2-yl)acetonitrile is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as pyridine or thiazole .

Properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIXVXSUVJHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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